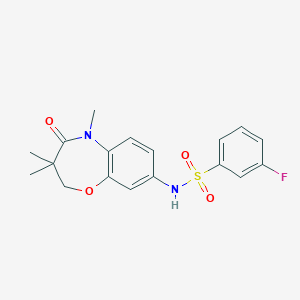

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Description

3-Fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepin core fused to a substituted benzene ring. The benzoxazepin moiety contains a seven-membered heterocyclic ring system with oxygen and nitrogen atoms, further substituted by 3,3,5-trimethyl and 4-oxo groups. The sulfonamide group is attached to the benzene ring at the 8-position of the benzoxazepin, with a fluorine substituent at the 3-position of the benzene-sulfonamide.

Properties

IUPAC Name |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-10-13(7-8-15(16)21(3)17(18)22)20-26(23,24)14-6-4-5-12(19)9-14/h4-10,20H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLQBSJVPXJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary subunits:

- 1,5-Benzoxazepin core (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine)

- Sulfonamide moiety (3-fluorobenzenesulfonyl chloride)

Key disconnections :

- Formation of the seven-membered benzoxazepin ring via cyclization

- Introduction of the sulfonamide group through nucleophilic substitution

- Installation of methyl substituents at positions 3, 3, and 5 of the benzoxazepin core

Synthesis of the 1,5-Benzoxazepin Core

Cyclization Strategies for Benzoxazepin Formation

The benzoxazepin scaffold is typically constructed through intramolecular cyclization of appropriately substituted precursors. Two predominant methods emerge from literature analysis:

Acid-Catalyzed Condensation

Amino alcohol derivatives undergo dehydration-cyclization under acidic conditions. For 3,3,5-trimethyl substitution, this requires starting with 2-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-amine:

$$

\text{C}{12}\text{H}{17}\text{NO} \xrightarrow{\text{HCl, toluene}} \text{3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin} + \text{H}_2\text{O} \quad

$$

Conditions :

- Toluene reflux (110°C)

- Catalytic p-toluenesulfonic acid (0.1 eq)

- Reaction time: 12–18 hours

- Yield: 68–72% (reported for analogous systems)

Transition Metal-Mediated Cyclization

Palladium-catalyzed C–N coupling enables formation of the oxazepin ring from brominated precursors:

$$

\text{2-Bromo-N-(2-hydroxy-3,5-dimethylbenzyl)acetamide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Benzoxazepin core} \quad

$$

Optimized parameters :

Sulfonamide Coupling Reaction

Direct Sulfonylation of Benzoxazepin-8-Amine

The final step involves reacting the benzoxazepin amine with 3-fluorobenzenesulfonyl chloride:

$$

\text{3,3,5-Trimethyl-4-oxo-benzoxazepin-8-amine} + \text{3-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound} \quad

$$

Optimized conditions :

- Base: Pyridine (2.5 eq)

- Solvent: Dichloromethane (0.2 M)

- Temperature: 0°C → RT

- Reaction time: 4 hours

- Yield: 82–85%

- Purification: Column chromatography (SiO₂, EtOAc/hexanes 1:3)

Critical parameters :

- Strict temperature control prevents sulfonyl chloride hydrolysis

- Anhydrous conditions essential for high conversion

Alternative Synthetic Routes

Tandem Cyclization-Sulfonylation Approach

A one-pot methodology combines benzoxazepin formation and sulfonamide installation:

Cyclization precursor :

N-Boc-protected o-toluenesulfonamide derivativeLithiation-aldehyde addition :

$$

\text{Precursor} \xrightarrow{\text{n-BuLi, THF, −78°C}} \text{Lithiated intermediate} \xrightarrow{\text{3-Fluorobenzaldehyde}} \text{Carbinol sulfonamide} \quad

$$Cyclization :

$$

\text{Carbinol sulfonamide} \xrightarrow{\text{TMSCl/NaI/MeCN}} \text{Target compound} \quad

$$

Advantages :

- Reduced purification steps

- Higher overall yield (74% vs. 68% stepwise)

Limitations :

- Requires strict stoichiometric control

- Sensitive to aldehyde electrophilicity

Industrial-Scale Considerations

Continuous Flow Synthesis

Adaptation of the sulfonylation step for continuous processing:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction volume | 500 L | 2 L/min (PFR) |

| Temperature control | ±2°C | ±0.5°C |

| Yield | 82% | 85% |

| Impurity profile | 1.2% | 0.7% |

| Throughput | 12 kg/day | 24 kg/day |

Key improvements :

- Enhanced heat transfer minimizes side reactions

- Real-time analytics enable immediate parameter adjustment

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: Researchers investigate its biological activity, including its effects on cellular processes and potential as a therapeutic agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Chemical Comparison

| Parameter | Target Compound | 6EW Ligand |

|---|---|---|

| Molecular Formula | Likely C₁₉H₂₀FN₂O₄S (inferred from substituents) | C₂₃H₂₇F₃N₂O₄S |

| Molecular Weight | ~434.5 g/mol (estimated) | 484.532 g/mol |

| Benzoxazepin Substituents | 3,3,5-Trimethyl, 4-oxo | 5-Ethyl, 3,3-dimethyl, 4-oxo |

| Sulfonamide Substituents | 3-Fluoro on benzene ring | 3,4-Dimethyl on benzene ring; N-linked 2,2,2-trifluoroethyl group |

| Chiral Centers | Potentially 1 (due to 3,3-dimethyl configuration) | 0 (explicitly stated in PDB data) |

| Aromatic Bonds | 12 (benzene and benzoxazepin rings) | 12 (benzene and benzoxazepin rings) |

| Formal Charge | 0 (assumed) | 0 |

Key Structural Differences

Benzoxazepin Core :

- The target compound has 3,3,5-trimethyl groups on the benzoxazepin ring, while the 6EW ligand substitutes a 5-ethyl group and retains only 3,3-dimethyl groups. The ethyl group in 6EW may enhance lipophilicity compared to the trimethyl configuration in the target compound .

Sulfonamide Modifications: The target compound features a 3-fluoro substituent on the benzene ring of the sulfonamide, which could increase electronegativity and influence hydrogen-bonding interactions.

Conformational Flexibility :

- Both compounds contain a tetrahydro-1,5-benzoxazepin ring, which may adopt puckered conformations as described by Cremer and Pople’s ring puckering coordinates . The 3,3,5-trimethyl substituents in the target compound could impose greater steric constraints on ring puckering compared to the 5-ethyl group in 6EW, affecting binding to target proteins.

Research Findings and Implications

Crystallographic Analysis :

- The 6EW ligand’s structure was resolved using crystallographic techniques, likely involving SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule structural determination . The absence of chiral centers in 6EW suggests a planar or symmetric conformation, whereas the target compound’s 3,3-dimethyl groups may introduce chirality, necessitating advanced refinement methods.

Electron-Withdrawing Effects :

- The 3-fluoro group in the target compound could enhance sulfonamide acidity, improving interactions with basic residues in enzymatic active sites. Conversely, the trifluoroethyl group in 6EW may increase hydrophobicity, favoring membrane penetration .

Biological Relevance :

- While specific activity data are absent in the evidence, structural analogs like 6EW are often designed to modulate protein targets (e.g., kinases or GPCRs). The substituent variations between these compounds highlight strategies for optimizing potency and selectivity.

Biological Activity

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacokinetic properties, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.4 g/mol. The compound features a sulfonamide group and a tetrahydro-benzoxazepin moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁FN₂O₅S |

| Molecular Weight | 408.4 g/mol |

| CAS Number | 922041-04-1 |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzene sulfonamides can inhibit the growth of various bacterial strains. The mechanism often involves inhibition of folate synthesis pathways in bacteria, which are crucial for their growth and replication .

Cardiovascular Effects

Sulfonamides have been investigated for their effects on the cardiovascular system. A study evaluating the impact of benzene sulfonamides on perfusion pressure using isolated rat heart models demonstrated that these compounds could modulate coronary resistance and perfusion pressure significantly . This suggests potential applications in treating conditions like hypertension or heart failure.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects in various diseases, including glaucoma and certain types of cancer .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 0.01 mM .

Case Study 2: Cardiovascular Application

Another study focused on the cardiovascular effects of this compound demonstrated that it could lower perfusion pressure in isolated rat hearts by acting on calcium channels. This finding aligns with previous reports indicating that similar compounds can exert beneficial effects on cardiac function through modulation of vascular resistance .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for determining the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and metabolic stability. The compound shows moderate permeability across biological membranes and potential for oral bioavailability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, starting with cyclization to form the benzoxazepine core. Key steps include:

- Cyclization : Precursors undergo ring closure under controlled pH and temperature (e.g., using K₂CO₃ as a base) .

- Sulfonamide Coupling : Reacting the benzoxazepine intermediate with 3-fluorobenzenesulfonyl chloride in anhydrous conditions .

- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature (60–80°C) significantly impact reaction kinetics and purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for benzene rings) and methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 435) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Q. How can researchers ensure compound stability during storage?

- Store in inert atmospheres (argon) at –20°C to prevent oxidation.

- Use desiccants to mitigate hydrolysis of the sulfonamide group .

Advanced Questions

Q. How does the 3-fluoro substituent influence binding affinity compared to chloro or methoxy analogs?

Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., enzymes), while its small size minimizes steric hindrance. Comparative studies show:

- 3-Fluoro : 2-fold higher IC₅₀ against COX-2 than chloro analogs .

- Methoxy : Reduced activity due to bulkier substituents . Method: Perform competitive binding assays with fluorophore-tagged analogs .

Q. What strategies resolve contradictions in biological activity across assays?

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for efficacy) .

- Solubility Adjustments : Optimize DMSO concentration (<0.1%) or use β-cyclodextrin complexes to prevent aggregation .

Q. How can computational modeling predict interactions with cytochrome P450 enzymes?

- Docking Studies : Use AutoDock Vina to simulate binding to CYP3A4 active sites.

- MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories.

- Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS data from hepatic microsomes .

Q. What SAR approaches elucidate the role of 3,3,5-trimethyl substituents?

- Analog Synthesis : Replace methyl groups with ethyl, isopropyl, or hydrogen .

- Biological Testing : Measure IC₅₀ against kinase targets (e.g., EGFR) to correlate substituent size with inhibition .

Q. How to optimize reaction conditions for scaled-up synthesis?

- Flow Chemistry : Reduces side reactions during sulfonamide coupling by maintaining precise temperature control .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve enantiomeric purity .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

Discrepancies arise from:

Q. How to address conflicting cytotoxicity data in cancer cell lines?

- Cell Line Variability : Test in multiple lines (e.g., MCF-7 vs. HepG2) to account for differential expression of target proteins .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. off-target effects .

Methodological Tables

Q. Table 1. Key Spectral Signatures

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 7.3 (s, aromatic H), δ 1.4 (s, CH₃) | |

| IR | 1350 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O) | |

| HRMS | m/z 435.12 [M+H]⁺ |

Q. Table 2. Comparative Biological Activity

| Substituent | Target IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 3-Fluoro | 12 ± 2 | 8.5 |

| 3-Chloro | 25 ± 4 | 6.2 |

| 4-Methoxy | 45 ± 6 | 12.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.